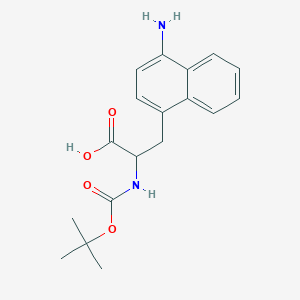
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound that features a naphthalene ring substituted with an amino group and a Boc-protected alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Naphthalene Amination:
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted reactions during subsequent steps.
Alanine Coupling: The Boc-protected naphthylamine is then coupled with alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Nitro or nitroso derivatives of the naphthalene ring.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The Boc group can be removed to expose the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminonaphthalen-1-yl)-N-Boc-L-alanine
- 3-(4-aminonaphthalen-1-yl)-N-Boc-D-alanine
Uniqueness
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its racemic mixture of D and L enantiomers, which can exhibit different biological activities compared to the pure enantiomers. This compound’s structural features also allow for diverse chemical modifications, making it a versatile tool in synthetic chemistry and drug development.
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-aminonaphthalen-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-15(16(21)22)10-11-8-9-14(19)13-7-5-4-6-12(11)13/h4-9,15H,10,19H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
YQOJSWOOPHEDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C2=CC=CC=C12)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














